2,5-Dimethyl-3-[(trifluoromethyl)sulfanyl]-1H-pyrrole
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Overview
Description
2,5-Dimethyl-3-[(trifluoromethyl)sulfanyl]-1H-pyrrole is a heterocyclic organic compound characterized by a pyrrole ring substituted with two methyl groups and a trifluoromethylsulfanyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of a pyrrole precursor using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethyl-3-[(trifluoromethyl)sulfanyl]-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylsulfanyl group to a thiol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the trifluoromethylsulfanyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrrole ring .
Scientific Research Applications
2,5-Dimethyl-3-[(trifluoromethyl)sulfanyl]-1H-pyrrole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Mechanism of Action
The mechanism by which 2,5-Dimethyl-3-[(trifluoromethyl)sulfanyl]-1H-pyrrole exerts its effects involves interactions with molecular targets and pathways. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity. The pyrrole ring can interact with various enzymes and receptors, modulating their function and leading to specific biological effects .
Comparison with Similar Compounds
2,5-Dimethylpyrrole: Lacks the trifluoromethylsulfanyl group, resulting in different chemical and biological properties.
3-Trifluoromethylsulfanyl-1H-pyrrole: Similar structure but without the methyl groups, affecting its reactivity and applications.
2,5-Dimethyl-3-(methylthio)-1H-pyrrole: Contains a methylthio group instead of a trifluoromethylsulfanyl group, leading to different chemical behavior.
Uniqueness: 2,5-Dimethyl-3-[(trifluoromethyl)sulfanyl]-1H-pyrrole is unique due to the presence of both methyl groups and the trifluoromethylsulfanyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications .
Properties
CAS No. |
62665-41-2 |
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Molecular Formula |
C7H8F3NS |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
2,5-dimethyl-3-(trifluoromethylsulfanyl)-1H-pyrrole |
InChI |
InChI=1S/C7H8F3NS/c1-4-3-6(5(2)11-4)12-7(8,9)10/h3,11H,1-2H3 |
InChI Key |
IRSFSWANNZVAFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1)C)SC(F)(F)F |
Origin of Product |
United States |
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